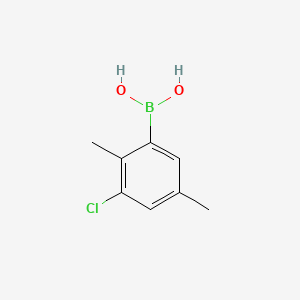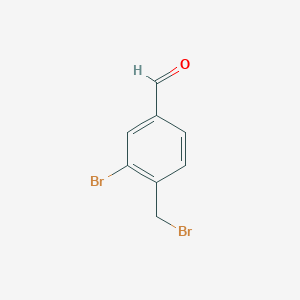
3-Bromo-4-(bromomethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(bromomethyl)benzaldehyde is an organic compound with the molecular formula C8H6Br2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine atoms at the 3rd and 4th positions, and a formyl group at the 1st position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4-(bromomethyl)benzaldehyde can be synthesized through a multi-step process. One common method involves the bromination of 4-methylbenzaldehyde. The process typically includes:
Bromination: 4-methylbenzaldehyde is treated with bromine in the presence of a catalyst to introduce bromine atoms at the desired positions.
Oxidation: The brominated intermediate is then oxidized to form the aldehyde group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and oxidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(bromomethyl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalysts like palladium complexes and bases like potassium carbonate.
Major Products
Substitution: Products with various functional groups replacing the bromine atoms.
Oxidation: 3-Bromo-4-(bromomethyl)benzoic acid.
Reduction: 3-Bromo-4-(bromomethyl)benzyl alcohol.
Coupling: Biaryl compounds or alkynyl derivatives.
Scientific Research Applications
3-Bromo-4-(bromomethyl)benzaldehyde is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis and for the preparation of complex molecules.
Biology: In the synthesis of biologically active compounds and as a precursor in drug development.
Medicine: For the development of pharmaceuticals and therapeutic agents.
Industry: In the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(bromomethyl)benzaldehyde depends on the specific reaction it undergoes. Generally, the bromine atoms and the aldehyde group are reactive sites that participate in various chemical transformations. The molecular targets and pathways involved include:
Electrophilic Aromatic Substitution: The bromine atoms can be replaced by nucleophiles.
Redox Reactions: The aldehyde group can undergo oxidation or reduction.
Coupling Reactions: The compound can form new carbon-carbon bonds through palladium-catalyzed couplings.
Comparison with Similar Compounds
3-Bromo-4-(bromomethyl)benzaldehyde can be compared with other brominated benzaldehydes:
3-Bromo-4-methylbenzaldehyde: Similar structure but with a methyl group instead of a bromomethyl group.
4-Bromobenzaldehyde: Lacks the bromomethyl group, making it less reactive in certain reactions.
3-Bromobenzaldehyde: Only one bromine atom, leading to different reactivity and applications.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes.
Properties
Molecular Formula |
C8H6Br2O |
|---|---|
Molecular Weight |
277.94 g/mol |
IUPAC Name |
3-bromo-4-(bromomethyl)benzaldehyde |
InChI |
InChI=1S/C8H6Br2O/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3,5H,4H2 |
InChI Key |
BIMZNXSGNSICMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



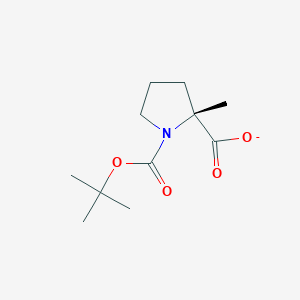
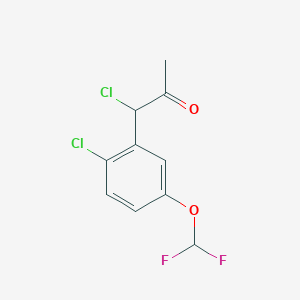
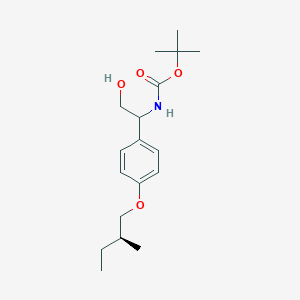

![3-(3-Iodobenzyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14040506.png)
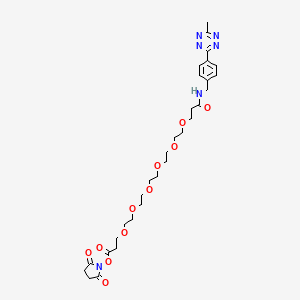
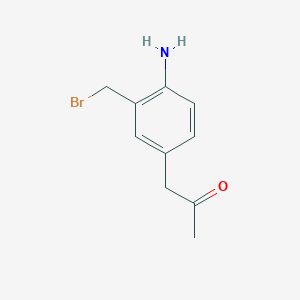

![N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14040530.png)
![5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B14040539.png)
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-amino-2-methylpropanoic acid hydrate](/img/structure/B14040545.png)
![Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate](/img/structure/B14040551.png)
